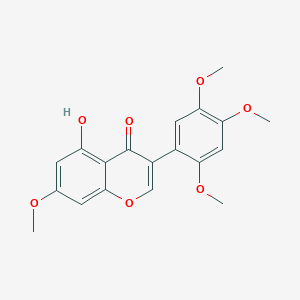
13,14-Dihydro-15-keto PGF2a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase . It is a significant metabolite in various biological processes and has been studied for its role in different physiological and pathological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dihydro-15-keto PGF2a involves the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α. This reduction is catalyzed by the enzyme prostaglandin Δ13-reductase . The process must be preceded by the action of 15-hydroxyprostaglandin dehydrogenase, which oxidizes the 15-hydroxy group to a keto group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the enzymatic pathways involving prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase are crucial for its synthesis .
Chemical Reactions Analysis
Types of Reactions: 13,14-Dihydro-15-keto PGF2a undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α .
Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . These enzymes facilitate the reduction and oxidation reactions necessary for the formation of the compound.
Major Products Formed: The major product formed from the reduction of 15-keto-prostaglandin F2α is this compound .
Scientific Research Applications
13,14-Dihydro-15-keto PGF2a has several scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a marker for the in vivo production of prostaglandin F2α . Its measurement in plasma can provide insights into the biosynthesis of prostaglandin F2α .
Biology: In biological research, this compound is studied for its role in various physiological processes, including the regulation of ovarian activity and luteolysis in domestic ruminants .
Medicine: In medicine, this compound is used as a biomarker for pregnancy diagnosis in certain species . It is also studied for its potential therapeutic applications in conditions related to prostaglandin metabolism .
Industry: In the industrial sector, this compound is used in the development of diagnostic kits and assays for measuring prostaglandin levels in biological samples .
Mechanism of Action
The mechanism of action of 13,14-Dihydro-15-keto PGF2a involves its formation through the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by prostaglandin Δ13-reductase . This process is preceded by the oxidation of the 15-hydroxy group by 15-hydroxyprostaglandin dehydrogenase . The compound acts as a metabolite and plays a role in various physiological processes, including the regulation of ovarian activity and luteolysis .
Comparison with Similar Compounds
- Prostaglandin F2α
- 15-keto-prostaglandin F2α
- 8-iso-13,14-dihydro-15-keto-PGF2a
Comparison: 13,14-Dihydro-15-keto PGF2a is unique due to its specific formation pathway involving prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . Unlike its parent compound, prostaglandin F2α, this compound has a longer half-life in peripheral circulation, making it a more stable marker for prostaglandin metabolism .
Properties
IUPAC Name |
7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTIONYPMSCHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)
![(2S)-2-[Diphenyl[(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13396181.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)

![12-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanoic acid](/img/structure/B13396192.png)
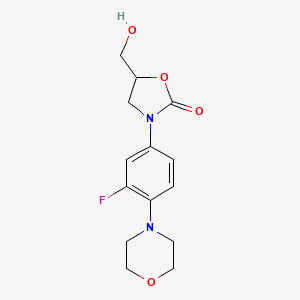
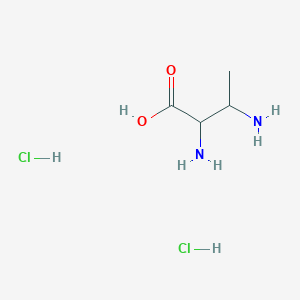
![6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13396202.png)
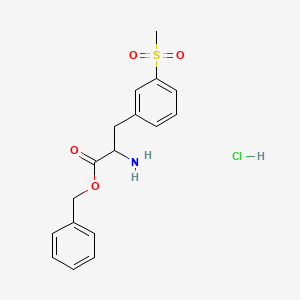
![2-[5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfonylimino-N-(2-cyanoethyl)-N-methylethanimidamide](/img/structure/B13396212.png)
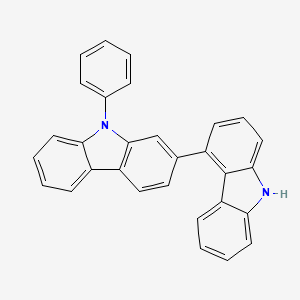
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenylmethoxy-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13396224.png)
